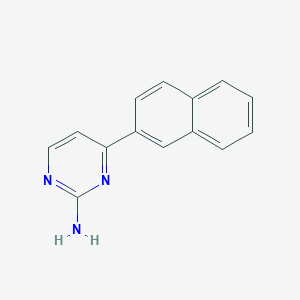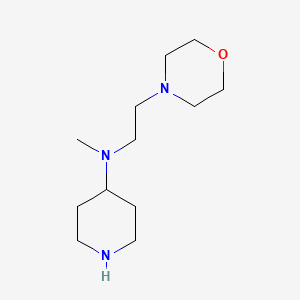
4-(Naphthalen-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-2-yl)pyrimidin-2-amine is an organic compound with the molecular formula C14H11N3. It is a pyrimidine derivative where a naphthalene moiety is attached to the pyrimidine ring. This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 4-(Naphthalen-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
It is known that the compound interacts with its target, plk4, and inhibits its activity . This inhibition can lead to changes in cell division and growth, potentially slowing the progression of diseases such as cancer .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway . This pathway is crucial for cell division and the maintenance of genome integrity . By inhibiting PLK4, the compound can disrupt this pathway and potentially slow the growth of cancer cells .
Pharmacokinetics
One derivative of the compound, referred to as compound 8h, has been shown to exhibit good plasma stability (t1/2 > 2891 min) and liver microsomal stability (t1/2 > 145 min), suggesting a low risk of drug-drug interactions
Result of Action
The result of the action of this compound is the inhibition of PLK4, leading to disruptions in the centriole duplication pathway . This can result in slowed cell division and growth, particularly in cancer cells where PLK4 is often overexpressed . This suggests that the compound could have potential therapeutic applications in the treatment of cancer .
Action Environment
The action environment of this compound is likely to be within the cell, where PLK4 and the centriole duplication pathway are located . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other drugs (which could lead to drug-drug interactions), the pH of the cellular environment, and the presence of specific enzymes or proteins that could metabolize or bind to the compound.
Biochemical Analysis
Biochemical Properties
4-(Naphthalen-2-yl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is serine/threonine protein kinase PLK4 (Polo-like kinase 4), which is a master regulator of centriole duplication . By inhibiting PLK4, this compound can disrupt the process of centriole duplication, which is crucial for maintaining genome integrity. This interaction is particularly relevant in cancer research, as PLK4 overexpression has been detected in various cancers .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to exhibit antiproliferative activity against breast cancer cells . This compound influences cell function by interfering with cell signaling pathways, particularly those involving PLK4. By inhibiting PLK4, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing their proliferation . Additionally, it may affect gene expression and cellular metabolism, further contributing to its antiproliferative effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PLK4. This inhibition occurs via binding interactions with the kinase domain of PLK4, preventing its activation and subsequent phosphorylation of downstream targets . The compound’s structure allows it to fit into the active site of PLK4, blocking its activity and disrupting centriole duplication. This mechanism of action is crucial for its potential use as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability with a half-life exceeding 289.1 minutes and liver microsomal stability with a half-life exceeding 145 minutes . These properties suggest that this compound remains stable over extended periods, allowing for sustained inhibition of PLK4 and prolonged antiproliferative effects. Long-term studies have shown that the compound maintains its efficacy in reducing cancer cell proliferation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 and reduces cancer cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. Threshold effects have been identified, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its interaction with PLK4. The compound is metabolized in the liver, where it undergoes biotransformation by liver microsomes . Enzymes such as cytochrome P450 may play a role in its metabolism, affecting its stability and activity. The interaction with these enzymes can influence the metabolic flux and levels of metabolites, impacting the overall efficacy of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . The compound’s distribution can affect its localization and accumulation in target tissues, influencing its therapeutic effects. Understanding these transport and distribution mechanisms is essential for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its ability to interact with PLK4 and other biomolecules, influencing its overall efficacy. Studies have shown that the compound can localize to the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK4 .
Preparation Methods
4-(Naphthalen-2-yl)pyrimidin-2-amine can be synthesized using various methods. One common synthetic route involves the condensation of substituted guanidines with enones. . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(Naphthalen-2-yl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents on the pyrimidine or naphthalene ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions
Scientific Research Applications
4-(Naphthalen-2-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its unique structure allows for applications in catalysis and molecular synthesis.
Comparison with Similar Compounds
4-(Naphthalen-2-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(Naphthalen-1-yl)pyrimidin-2-amine: This compound has a similar structure but with the naphthalene moiety attached at a different position.
N-(Pyridin-2-yl)amides: These compounds share a similar pyrimidine core but have different substituents.
3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have different ring structures. The uniqueness of this compound lies in its specific structure, which allows for diverse applications in various fields of research.
Properties
IUPAC Name |
4-naphthalen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDBPKYQNYGDPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)
![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)
![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)
![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
